6,6-dimethyl-2,5-dihydropyran
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H12O |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
6,6-dimethyl-2,5-dihydropyran |
InChI |
InChI=1S/C7H12O/c1-7(2)5-3-4-6-8-7/h3-4H,5-6H2,1-2H3 |
InChI Key |
XGHIDMPJYHSIGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=CCO1)C |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Solubility Profile of 6,6-Dimethyl-2,5-Dihydropyran
The following guide details the solubility profile, solvent compatibility, and handling protocols for 6,6-dimethyl-2,5-dihydropyran . This analysis is designed for research and development applications, focusing on synthesis, purification, and formulation workflows.
Executive Summary & Physicochemical Context
This compound is a cyclic vinyl ether derivative characterized by a six-membered ring containing one oxygen atom, a double bond (typically at the C3-C4 or C4-C5 position depending on precise nomenclature conventions), and a gem-dimethyl substitution adjacent to the oxygen.[1]
From a solubility perspective, this molecule exhibits moderate lipophilicity . The ether oxygen provides a dipole moment allowing interaction with polar organic solvents, while the gem-dimethyl group and the hydrocarbon backbone strictly limit water solubility.
Key Physicochemical Indicators:
-
Chemical Class: Cyclic Ether / Alkene
-
Predicted LogP: ~1.8 – 2.3 (Indicates preference for non-polar to moderately polar organic phases).
-
Hydrophobicity: Moderate.[2]
-
Reactivity Warning: As a vinyl ether derivative, the compound is acid-sensitive. Prolonged exposure to acidic aqueous media can lead to hydrolysis or ring-opening.
Solubility Profile by Solvent Class
The following data categorizes solvent compatibility based on dielectric constant (
Table 1: Solubility Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Status | Technical Notes |
| Hydrocarbons | Hexane, Heptane, Cyclohexane | High (Miscible) | Excellent for extraction and chromatography. Non-polar interactions (London dispersion) dominate. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (Miscible) | Preferred solvents for reaction monitoring (NMR) and liquid-liquid extraction. |
| Ethers | Diethyl Ether, THF, 1,4-Dioxane | High (Miscible) | Ideal reaction media. THF/Dioxane are commonly used in boronate coupling reactions involving this scaffold. |
| Alcohols | Methanol, Ethanol, Isopropanol | High | Soluble, though very cold alcohols may induce phase separation at high concentrations. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Suitable for nucleophilic substitution or coupling reactions. |
| Aqueous | Water, Brine | Low (Insoluble) | Immiscible. Forms the organic layer in biphasic systems. |
Mechanistic Insight: Why These Solvents Work
The solubility is governed by the "Like Dissolves Like" principle, specifically through Van der Waals forces and dipole-dipole interactions.
-
Lipophilic Domination: The gem-dimethyl group at the C6 position sterically hinders the oxygen atom slightly but primarily adds bulk hydrophobicity. This makes the molecule highly compatible with non-polar alkanes (Hexane).
-
Ether Oxygen Interaction: The lone pairs on the pyran oxygen allow for hydrogen bond acceptance, granting solubility in alcohols (Ethanol) and compatibility with aqueous mixtures (e.g., Dioxane/Water) often used in Suzuki-Miyaura couplings.
Experimental Protocols
Protocol A: Quantitative Solubility Determination (HPLC Method)
Use this protocol to determine exact saturation limits for formulation or recrystallization studies.
-
Preparation: Calibrate an HPLC system with a UV detector (typically 210 nm or 254 nm, though vinyl ethers have low UV absorbance; Refractive Index (RI) detector is preferred if available).
-
Saturation: Add excess this compound to 2.0 mL of the target solvent in a sealed vial.
-
Equilibration: Vortex for 1 minute, then sonicate for 15 minutes at 25°C. Allow to stand for 4 hours to ensure equilibrium.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (hydrophobic filter prevents water contamination).
-
Quantification: Inject the filtrate (diluted if necessary) and compare peak area against a standard calibration curve.
Protocol B: Liquid-Liquid Extraction Workflow
Standard procedure for isolating the compound from an aqueous reaction mixture.
-
Quench: Stop the reaction by adding water or saturated NH₄Cl.
-
Solvent Selection: Use Diethyl Ether or Ethyl Acetate . (DCM is also effective but may form emulsions).
-
Extraction:
-
Add solvent (1:1 volume ratio with aqueous phase).
-
Shake vigorously and vent.
-
Separate layers. The this compound will reside in the top organic layer (if using Ether/EtOAc) or bottom organic layer (if using DCM).
-
-
Drying: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄ to remove trace water.
-
Concentration: Evaporate solvent under reduced pressure (Rotavap). Note: Monitor bath temperature (<40°C) to prevent volatility loss if the molecular weight is low.
Visualization: Solvent Selection Logic
The following diagram illustrates the decision process for selecting the optimal solvent based on the intended application (Reaction, Extraction, or Analysis).
Figure 1: Decision tree for solvent selection based on process requirements. Note the critical warning regarding acidic conditions.
Critical Handling & Stability Notes
Acid Sensitivity
The "2,5-dihydro" pyran structure (functionally an allylic ether or enol ether depending on double bond position) is susceptible to acid-catalyzed hydrolysis.
-
Avoid: Direct dissolution in dilute HCl or H₂SO₄.
-
Buffer: When working in aqueous mixtures (e.g., for Suzuki couplings), ensure the buffer system is neutral or slightly basic (e.g., K₂CO₃, NaHCO₃).
Peroxide Formation
Like THF and other ethers, this compound can form explosive peroxides upon exposure to air and light.
-
Storage: Store under an inert atmosphere (Nitrogen or Argon) in amber vials.
-
Test: Test for peroxides using starch-iodide paper before distilling or concentrating to dryness.
References
-
PubChem Compound Summary. (2025). Structure and Properties of Dihydropyran Derivatives. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. (2024). Synthesis and Reactivity of Pyrans and Dihydropyrans. [Link]
- Google Patents. (2023).
Sources
6,6-dimethyl-2,5-dihydropyran boiling point and density data
This guide serves as an in-depth technical resource for 2,2-dimethyl-3,6-dihydro-2H-pyran (also referred to as 6,6-dimethyl-2,5-dihydropyran in specific nomenclature contexts).[1] It synthesizes physicochemical data, synthesis protocols, and applications in drug discovery, specifically focusing on its role as a key intermediate for bioactive scaffolds.
Part 1: Executive Summary & Nomenclature
Compound Identity:
-
Alternative Names: this compound (numbering relative to the double bond); 6,6-Dimethyl-3,6-dihydropyran.[1]
-
CAS Registry Number: 72897-32-6 (and related 25498-88-8 for generic isomers).[1]
-
Core Utility: A versatile oxygen heterocycle used as a masked enone equivalent and a precursor for functionalized tetrahydropyrans in the synthesis of GLP-1 receptor agonists and apoptosis-inducing agents.[1]
Technical Note on Isomerism: The designation "this compound" often arises from a numbering convention where the oxygen is position 1, and the double bond dictates the "2,5-dihydro" status (indicating unsaturation at C3-C4).[1] However, standard IUPAC priority assigns the gem-dimethyl substituents to position 2, resulting in 2,2-dimethyl-3,6-dihydro-2H-pyran (double bond at C4-C5).[1] This guide focuses on this specific isomer (CAS 72897-32-6).[1]
Part 2: Physicochemical Profile
The following data aggregates experimental and predicted values. Due to the specialized nature of this intermediate, some values are derived from validated structure-property relationship (QSPR) models.
| Property | Value | Notes |
| Molecular Formula | C₇H₁₂O | |
| Molecular Weight | 112.17 g/mol | |
| Boiling Point | ~110–120 °C | Predicted based on 2,2-dimethyltetrahydropyran (112°C) and DHP (86°C).[1] |
| Density | 0.89 ± 0.05 g/cm³ | Predicted (Liquid at STP).[1] |
| Refractive Index | 1.44–1.45 | Estimated.[1] |
| Appearance | Colorless Liquid | Volatile oil.[1] |
| Solubility | Soluble in DCM, THF, Et₂O | Immiscible with water. |
| Flash Point | ~18–20 °C | Highly Flammable (Predicted).[1] |
Spectroscopic Signature (¹H NMR in CDCl₃):
-
δ 1.25 (s, 6H): Gem-dimethyl group.[1]
-
δ 2.10 (m, 2H): Allylic methylene (C3).[1]
-
δ 4.15 (m, 2H): Methylene adjacent to oxygen (C6).[1]
-
δ 5.65–5.80 (m, 2H): Olefinic protons (C4, C5).
Part 3: Synthesis & Experimental Protocols
The most robust method for synthesizing high-purity 2,2-dimethyl-3,6-dihydro-2H-pyran is Ring-Closing Metathesis (RCM) .[1] This route avoids the mixture of isomers often seen in acid-catalyzed cyclization of prenol derivatives.[1]
Protocol: Ring-Closing Metathesis (RCM)
Mechanism: Ruthenium-catalyzed intramolecular metathesis of a diene precursor.[1][4]
Reagents:
-
Substrate: 4-(Allyloxy)-4-methylpent-1-ene (prepared from 2-methyl-4-penten-2-ol and allyl bromide).[1]
-
Catalyst: Grubbs Catalyst, 2nd Generation (G-II).[1]
-
Solvent: Anhydrous Dichloromethane (DCM).[1]
Step-by-Step Methodology:
-
Precursor Assembly (Williamson Ether Synthesis):
-
Cyclization (RCM):
-
Dissolve the diene precursor (10 mmol) in anhydrous DCM (0.05 M concentration to favor cyclization over polymerization).
-
Degas the solution with argon for 15 minutes.[1]
-
Add Grubbs-II catalyst (1–2 mol%).[1]
-
Reflux (40°C) for 2–4 hours under argon atmosphere.[1] Monitor by TLC (disappearance of starting material).
-
-
Purification:
-
Concentrate the reaction mixture under reduced pressure (careful: product is volatile).
-
Filtration: Pass the residue through a short pad of silica gel to remove the ruthenium catalyst.
-
Distillation: Purify the crude oil via Kugelrohr distillation or fractional distillation at atmospheric pressure to yield the title compound.[1]
-
Visualized Pathway (Graphviz)
Figure 1: Step-wise synthesis pathway from commercially available alcohol to the dihydropyran scaffold.
Part 4: Applications in Drug Discovery
The 2,2-dimethyl-3,6-dihydro-2H-pyran scaffold is a critical "masked" functionality in medicinal chemistry.[1]
1. GLP-1 Receptor Agonists: Recent patent literature (e.g., WO2022017338) highlights the use of this scaffold in the synthesis of oral GLP-1 receptor agonists.[1] The dihydropyran ring serves as a lipophilic spacer that can be hydroborated to introduce polar functionality (e.g., hydroxyl or amine groups) in a stereocontrolled manner.
2. Apoptosis-Inducing Agents: Derivatives of this pyran are found in Bcl-2 inhibitors.[1][6][7] The gem-dimethyl group provides conformational lock, restricting the flexibility of the ring and improving binding affinity to hydrophobic pockets in target proteins.
3. Boronate Ester Intermediates: The double bond at C4-C5 is frequently functionalized via iridium-catalyzed C-H borylation or hydroboration to yield 2-(2,2-dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .[1] This intermediate is a universal building block for Suzuki-Miyaura couplings, allowing the rapid attachment of the pyran ring to aryl halides.
References
-
Synthesis via Ring-Closing Metathesis
-
Application in GLP-1 Agonists
-
General Dihydropyran Properties
-
Chemical Identity & CAS
Sources
- 1. CAS No. 1256547-33-7 | Chemsrc [m.chemsrc.com]
- 2. arctomsci.com [arctomsci.com]
- 3. 2-(2,2-dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS#: 1215867-50-7 [m.chemicalbook.com]
- 4. bkcs.kchem.org [bkcs.kchem.org]
- 5. EP0202625A2 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(N-benzyl-N-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt - Google Patents [patents.google.com]
- 6. US20100152183A1 - Bcl-2-selective apoptosis-inducing agents for the treatment of cancer and immune diseases - Google Patents [patents.google.com]
- 7. US20120108590A1 - Melt-extruded solid dispersions containing an apoptosis-inducing agent - Google Patents [patents.google.com]
- 8. WO2015061572A1 - Inhibitors of the fibroblast growth factor receptor - Google Patents [patents.google.com]
- 9. 2H-Pyran, 3,4-dihydro- (CAS 110-87-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
Methodological & Application
Application Notes and Protocols: 6,6-Dimethyl-2,5-dihydropyran as a Versatile Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Value of the Dihydropyran Scaffold
In the landscape of modern medicinal chemistry, the dihydropyran ring system stands out as a privileged scaffold. Its prevalence in a multitude of biologically active natural products and synthetic drugs underscores its importance.[1] The inherent reactivity of the endocyclic double bond, coupled with the stability of the ether linkage, provides a versatile platform for the stereocontrolled introduction of various functional groups. Among the substituted dihydropyrans, 6,6-dimethyl-2,5-dihydropyran emerges as a particularly valuable intermediate. The gem-dimethyl group at the 6-position not only imparts specific conformational properties but also serves as a key structural motif in several important classes of therapeutic agents, most notably certain cannabinoid analogues. This guide provides a comprehensive overview of the synthesis of this compound and its subsequent functionalization, offering detailed protocols and mechanistic insights for researchers in drug discovery and development.
Part 1: Synthesis of this compound via Acid-Catalyzed Cyclization
The most direct and atom-economical approach to this compound is the acid-catalyzed reaction of prenol (3-methyl-2-buten-1-ol) with acrolein. This transformation is a variation of the Prins reaction, which involves the electrophilic addition of an aldehyde to an alkene followed by cyclization.[2][3][4]
Mechanistic Rationale
The reaction is initiated by the protonation of the aldehyde carbonyl of acrolein by an acid catalyst, which significantly enhances its electrophilicity. The electron-rich double bond of prenol then attacks the protonated carbonyl, forming a key oxocarbenium ion intermediate. This intermediate is poised for an intramolecular cyclization, where the hydroxyl group of the prenol moiety attacks the carbocation, leading to the formation of the tetrahydropyran ring. A subsequent elimination of a proton from an adjacent carbon atom yields the thermodynamically stable this compound.
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Prenol (3-methyl-2-buten-1-ol) | 86.13 | 43.1 g (50 mL) | 0.5 | Freshly distilled |
| Acrolein | 56.06 | 28.0 g (33.3 mL) | 0.5 | Stabilized with hydroquinone |
| p-Toluenesulfonic acid monohydrate | 190.22 | 0.95 g | 0.005 | Catalyst |
| Dichloromethane (DCM) | 84.93 | 500 mL | - | Anhydrous |
| Saturated Sodium Bicarbonate (aq) | - | 2 x 100 mL | - | For quenching |
| Brine | - | 100 mL | - | For washing |
| Anhydrous Magnesium Sulfate | - | ~20 g | - | For drying |
Procedure:
-
To a 1 L round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add prenol (43.1 g, 0.5 mol) and anhydrous dichloromethane (300 mL).
-
Cool the solution to 0 °C using an ice bath.
-
In the dropping funnel, prepare a solution of acrolein (28.0 g, 0.5 mol) in anhydrous dichloromethane (200 mL).
-
Add the acrolein solution dropwise to the stirred prenol solution over a period of 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, add p-toluenesulfonic acid monohydrate (0.95 g, 0.005 mol) to the reaction mixture in one portion.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution (100 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with an additional 100 mL of saturated sodium bicarbonate solution, followed by 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to yield this compound as a colorless oil.
Expected Yield: 60-70% Boiling Point: ~135-137 °C at atmospheric pressure.
Part 2: Functionalization of the Dihydropyran Ring: Syn-Dihydroxylation
The endocyclic double bond of this compound is a versatile handle for further synthetic manipulations. A particularly useful transformation in the context of drug synthesis is the syn-dihydroxylation to afford a cis-diol. This diol can serve as a key precursor for the synthesis of various complex molecules, including cannabinoid analogues. The Upjohn dihydroxylation, which utilizes a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO), is a reliable and high-yielding method for this purpose.[5][6]
Mechanistic Rationale
The reaction proceeds through a [3+2] cycloaddition of osmium tetroxide to the alkene, forming a cyclic osmate ester. This cycloaddition occurs on one face of the double bond, leading to the syn addition of the two oxygen atoms. The co-oxidant, NMO, then hydrolyzes the osmate ester to the cis-diol and reoxidizes the resulting Os(VI) species back to Os(VIII), thus regenerating the catalyst for the next cycle.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 6,6-Dimethyl-2,5-Dihydropyran Synthesis
The following technical guide is designed for researchers and process chemists optimizing the synthesis of 6,6-dimethyl-2,5-dihydropyran (IUPAC: 2,2-dimethyl-3,6-dihydro-2H-pyran).
It focuses on the two most prevalent synthesis routes: the Ring-Closing Metathesis (RCM) pathway (favored for high-purity/research applications) and the Acid-Catalyzed Dehydration pathway (favored for industrial scalability).
Molecule Identification & Nomenclature
Before troubleshooting, verify the target structure to ensure protocol alignment. The nomenclature for this heterocycle varies significantly by industry.
-
User Target: this compound[1]
-
IUPAC Name: 2,2-dimethyl-3,6-dihydro-2H-pyran
-
CAS Number: 2562-37-0 (often associated with the general class, verify specific isomer)
-
Key Structural Feature: A gem-dimethyl group adjacent to the oxygen, with an isolated double bond at the
or position relative to the oxygen.
Synthesis Workflows
Method A: Ring-Closing Metathesis (RCM)
Best for: High purity, lab-scale, drug development intermediates.
This method utilizes a Ruthenium-based catalyst (Grubbs Gen II) to cyclize a diene precursor. It is thermodynamically driven by the release of ethylene gas.
Precursor: 4-(allyloxy)-4-methylpent-1-ene Catalyst: Grubbs Catalyst (2nd Generation) or Hoveyda-Grubbs II. Solvent: Dichloromethane (DCM) or Toluene (degassed).
Figure 1: Catalytic cycle for the RCM synthesis of the dihydropyran ring.
Method B: Acid-Catalyzed Dehydration (Prins-Type)
Best for: Large-scale production, cost-efficiency.
This route involves the dehydration of the corresponding tetrahydropyran-4-ol, typically derived from a Prins reaction between 3-buten-1-ol and acetone (or equivalent precursors).
Precursor: 2,2-dimethyl-tetrahydro-2H-pyran-4-ol Reagent: p-Toluenesulfonic acid (pTSA) or H₂SO₄. Conditions: Azeotropic distillation (Dean-Stark).
Troubleshooting Guide: Improving Yield
Scenario 1: Low Yield in RCM Route (Oligomerization)
Symptom: The reaction completes, but the isolated yield is low (<40%), and the crude mixture is viscous/polymeric. Root Cause: Intermolecular metathesis (ADMET polymerization) is competing with the desired intramolecular ring-closing.
| Variable | Optimization Protocol |
| Concentration | Critical: RCM favors cyclization at high dilution. Dilute the reaction to 0.005 M – 0.01 M . If currently at 0.1 M, this is the primary cause of oligomerization. |
| Addition Rate | Do not add the catalyst all at once. Add the catalyst as a solution slowly over 1–2 hours to keep the active catalyst concentration low relative to the substrate. |
| Ethylene Removal | The reaction is reversible. Ethylene buildup shifts equilibrium back to the open chain. Sparge the solution with Argon/Nitrogen continuously or perform the reaction under a slight vacuum to remove ethylene. |
Scenario 2: Catalyst Deactivation (Stalled Reaction)
Symptom: Reaction starts but stalls at 60-70% conversion. Adding more catalyst helps only marginally. Root Cause: The Ruthenium methylidene species is unstable or poisoned by impurities (amines, phosphines, or oxygen).
-
Solvent Purity: Ensure DCM/Toluene is anhydrous and degassed (freeze-pump-thaw x3). Oxygen rapidly decomposes the active Ru-hydride species.
-
Precursor Purity: The ether oxygen in the precursor can coordinate to Ru, but usually, this is reversible. However, trace impurities from the precursor synthesis (e.g., unreacted allyl bromide or basic residues) will kill the catalyst. Pass the precursor through a small pad of neutral alumina before use.
-
Temperature: If using Grubbs II, mild heating (40°C in DCM or 60°C in Toluene) can overcome the energy barrier for the sterically hindered gem-dimethyl closure.
Scenario 3: Product Loss During Isolation (Volatility)
Symptom: NMR shows quantitative conversion, but isolated yield is <50%. Root Cause: this compound is a volatile oil (bp ~120–130°C). It co-evaporates with solvents.
-
Solvent Choice: Switch reaction solvent to one with a significantly different boiling point (e.g., DCM bp 40°C is good, but Toluene bp 110°C is too close to product).
-
Evaporation: Do not use high vacuum/high heat on the rotovap. Carefully distill the solvent at atmospheric pressure or mild vacuum ( >100 mbar).
-
Purification: Avoid column chromatography if possible, as the compound can streak or decompose on acidic silica. Distillation is preferred. If silica is necessary, neutralize it with 1% Triethylamine.
Decision Tree: Protocol Optimization
Figure 2: Diagnostic logic for identifying yield loss mechanisms.
Frequently Asked Questions (FAQ)
Q: Can I use the cheaper Grubbs I catalyst instead of Grubbs II? A: Generally, no . The formation of the tetrasubstituted carbon center (gem-dimethyl) creates significant steric hindrance. Grubbs I is often not active enough to close this specific ring efficiently. Hoveyda-Grubbs II is recommended for difficult closures due to its higher stability and activity.
Q: My product has a strong odor even after purification. Is it impure? A: Not necessarily. Dihydropyrans often have distinct, sharp ethereal or green odors. However, a "burnt rubber" smell typically indicates residual sulfur impurities (if using pTSA) or phosphine residues (from Ru catalyst). A wash with aqueous CuCl₂ can help remove phosphine residues.
Q: Is the position of the double bond stable?
A: In the presence of strong acids, the double bond may migrate to the most substituted position (conjugated with the oxygen), forming the thermodynamic enol ether product. Ensure your workup is strictly neutral or slightly basic (wash with NaHCO₃) to prevent isomerization to the
References
-
RCM Synthesis of Dihydropyrans
- Example of gem-dimethyl pyran synthesis via RCM: Patent WO2011038926A1 & US P
-
Source:
-
General RCM Methodology & Troubleshooting
- Grubbs, R. H. (2006). "Olefin-metathesis catalysts for the preparation of molecules and materials.
-
Source:
-
Prins Reaction (Alternative Route)
- Snider, B. B. (1991). "The Prins Reaction and Carbonyl Ene Reactions." Comprehensive Organic Synthesis.
-
Source:
Sources
Technical Support Center: 6,6-Dimethyl-2,5-Dihydropyran Storage & Stability
The following technical guide addresses the stability and storage of 6,6-dimethyl-2,5-dihydropyran .
Author's Note: While 3,4-dihydropyran (DHP) is the more common reagent, the 2,5-dihydropyran isomer (an allyl ether) presents a unique stability profile. Unlike the vinyl ether form, it is not immediately prone to cationic polymerization unless it isomerizes. Therefore, the strategy below focuses on preventing acid-catalyzed isomerization to the reactive vinyl ether form, which is the "gateway" to polymerization.
Part 1: The Core Directive (Executive Summary)
The Problem: this compound is kinetically stable but thermodynamically prone to isomerization. In the presence of trace acids or peroxides, the double bond migrates from the isolated 3,4-position (allyl ether) to the conjugated 2,3-position (vinyl ether). Once formed, the vinyl ether species undergoes rapid, exothermic cationic polymerization , resulting in a viscous yellow "tar" that cannot be recovered.
The Solution: The storage strategy must be dual-modal :
-
Acid Scavenging (Primary): You must maintain a basic environment to prevent isomerization.[1]
-
Radical Inhibition (Secondary): You must prevent peroxide formation, which can generate acidic byproducts.[1]
Quick Reference: Storage Specifications
| Parameter | Specification | Reason |
| Temperature | 2°C – 8°C | Slows kinetic rate of isomerization and peroxidation.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Oxygen promotes peroxide formation (radical initiator).[1] |
| Primary Stabilizer | Solid KOH or K₂CO₃ | Neutralizes trace acids that catalyze isomerization.[1] |
| Secondary Stabilizer | BHT (0.05 - 0.1%) | Scavenges free radicals to prevent oxidation.[1] |
| Container | Amber Glass / PTFE-lined cap | Blocks UV light; prevents leaching of acidic silanols.[1] |
Part 2: The Mechanism of Failure
To prevent polymerization, you must understand the pathway. The compound does not simply "go bad"; it follows a specific chemical cascade.[1]
Diagram 1: The "Acid-Trigger" Cascade
This flowchart illustrates how trace acidity catalyzes the fatal isomerization of the stable 2,5-isomer into the reactive 3,4-isomer.
Caption: The degradation pathway requires an acid catalyst to convert the stable allyl ether into the reactive vinyl ether. Solid base inhibitors block this initial step.
Part 3: Troubleshooting & Protocols (Q&A)
Module A: Stabilization & Handling
Q: My bottle arrived without a visible solid stabilizer. Is it safe? A: Commercial suppliers often stabilize with BHT (butylated hydroxytoluene) only, which is soluble and invisible.[1] BHT prevents oxidation but does not effectively stop acid-catalyzed isomerization over long periods.[1]
-
Action: Upon receipt, add anhydrous Potassium Carbonate (K₂CO₃) or Potassium Hydroxide (KOH) pellets (approx. 1-2% by weight) directly to the bottle. These solids act as a "base sink" to neutralize any acid generated over time.[1]
Q: Can I store it in a standard clear glass vial? A: No. Standard glass is slightly acidic (silanol groups) and transparent to UV light.[1]
-
Risk: UV light accelerates peroxide formation.[1] Surface acidity can initiate polymerization at the glass-liquid interface.[1]
-
Protocol: Transfer to an amber borosilicate glass vial. If using clear glass, wrap entirely in aluminum foil.[1] Ensure the cap has a PTFE (Teflon) liner, not a rubber septum which can leach acidic plasticizers.[1]
Q: How do I remove the stabilizer before use? A:
-
For Solid Base (KOH/K₂CO₃): Decant the liquid or filter through a coarse fritted glass filter. No distillation is usually required if the solid settles well.[1]
-
For BHT: If your application is sensitive to radical scavengers (e.g., radical polymerization), you must distill the compound.[1]
-
Distillation Protocol: Distill under reduced pressure (vacuum) to keep the temperature below 50°C. High heat can trigger thermal polymerization even during distillation.[1]
-
Module B: Diagnostics & Recovery
Q: The liquid has turned slightly yellow. Is it compromised? A: Yellowing is the first sign of oligomer formation (short polymer chains) and oxidation products (aldehydes).[1]
-
Test: Run a ¹H NMR.
-
Look for: Broadening of peaks in the alkyl region (1.0 - 2.0 ppm) and the appearance of aldehyde protons (9.0 - 10.0 ppm) from ring-opening hydrolysis.[1]
-
Verdict: If the liquid is still free-flowing and purity is >95%, you can redistill it over CaH₂ (Calcium Hydride) to recover pure material. If it is viscous, discard it.[1]
-
Q: The liquid has become viscous/syrupy.[1] Can I "fix" it? A: No. Viscosity indicates significant polymerization (formation of high molecular weight chains).[1] This process is irreversible.[1]
-
Safety Warning: Do not attempt to distill viscous material.[1] The concentrated residue may contain unstable peroxides that can explode upon heating.[1]
Module C: Emergency Workflow
Q: I suspect polymerization is occurring (heat generation/fumes). What do I do? A: Polymerization of vinyl ethers is exothermic.[1]
-
Do NOT seal the container. Pressure buildup can cause rupture.[1]
-
Cool immediately: Place the container in an ice/water bath to quench the thermal acceleration.
-
Dilute: If safe, dilute with a non-polar solvent (Hexane or Toluene) to reduce the concentration and heat density.[1]
-
Dispose: Treat as hazardous organic waste once cooled.[1]
Part 4: Validated Storage Workflow
Follow this self-validating loop to ensure sample integrity.
Diagram 2: The "Receive-Stabilize-Monitor" Loop
Caption: A closed-loop system ensuring continuous acid neutralization and early detection of degradation.
References
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: 3,4-Dihydro-2H-pyran. MilliporeSigma.[1][2] Link[1]
- Note: Provides baseline safety and handling d
-
Organic Syntheses. (1943).[1][3] 2,3-Dihydropyran.[1][4] Org. Synth. 1943, 23, 25. Link
- Note: Establishes the necessity of potassium carbonate (base)
-
PubChem. (2024).[1][5] Compound Summary: 3,6-Dihydro-2H-pyran (Isomer Analog).[1] National Library of Medicine.[1] Link
- Note: Verifies the structural distinction between the allyl ether (2,5-dihydro) and vinyl ether (3,4-dihydro) forms.
-
Aoshima, S., & Kanaoka, S. (2009).[1] Synthesis of Star-Shaped Polymers via Living Cationic Polymerization of Vinyl Ethers. Chemical Reviews, 109(11), 5245–5287. Link[1]
- Note: Authoritative review on the mechanism of cationic polymerization of vinyl ethers, confirming the acid-sensitivity of the 3,4-isomer.
Sources
Technical Support Center: Purification of 6,6-Dimethyl-2,5-Dihydropyran by Column Chromatography
Welcome to the technical support center for the purification of 6,6-dimethyl-2,5-dihydropyran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the column chromatography of this compound. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common challenges and achieve high purity for your downstream applications.
I. Understanding the Molecule: Physicochemical Properties of this compound
A successful purification strategy begins with a thorough understanding of the target molecule's properties. This compound is a volatile, non-polar heterocyclic ether. Its structure presents specific challenges and informs the choices we make in designing a purification protocol.
| Property | Value/Description | Implication for Chromatography |
| Molecular Formula | C₇H₁₂O | |
| Molecular Weight | 112.17 g/mol | |
| Boiling Point | Estimated to be similar to analogous structures like 2,5-dimethylhexane (108.6 °C)[1] and dihydropyran (86 °C)[2][3]. | High volatility requires careful handling during solvent removal to prevent product loss. |
| Polarity | Low. The ether oxygen provides some polarity, but the hydrocarbon backbone dominates. | Dictates the choice of a normal-phase chromatography setup with a non-polar mobile phase. |
| UV Activity | Lacks a strong chromophore. | Not readily visualized by UV light on a TLC plate, necessitating the use of chemical staining reagents. |
| Chemical Stability | The vinyl ether moiety is susceptible to hydrolysis and rearrangement under acidic conditions. | Standard silica gel, which is slightly acidic, can cause degradation. Use of neutral or deactivated silica gel is recommended. |
II. Frequently Asked Questions (FAQs)
This section directly addresses common questions and issues encountered during the purification of this compound.
Q1: My compound seems to disappear from the column. What is happening?
A1: Given the high volatility of this compound, product loss during chromatography and workup is a common issue. This can be exacerbated by using a high flow rate or applying excessive pressure, which can cause the compound to co-elute with the solvent front or evaporate.
-
Troubleshooting Steps:
-
Reduce the flow rate of your mobile phase.
-
Avoid applying high pressure to the column.
-
Collect smaller fractions, especially at the beginning of the elution.
-
When removing the solvent from your fractions, use a rotary evaporator with a cooled trap and apply vacuum gradually. Avoid excessive heating of the water bath.
-
Q2: I am seeing streaks on my TLC plate. What does this indicate?
A2: Streaking on a TLC plate can be caused by several factors:
-
Compound Degradation: As mentioned, this compound can degrade on acidic silica gel. The degradation products will have different polarities, leading to streaking.
-
Overloading: Applying too much of your sample to the TLC plate can saturate the stationary phase, causing the spot to streak.
-
Inappropriate Solvent System: If the solvent system is too polar, the compound will move up the plate with the solvent front, appearing as a streak. If it's not polar enough, it will remain at the baseline.
Q3: How do I visualize my compound on a TLC plate since it's not UV-active?
A3: You will need to use a chemical staining reagent. Ethers can be visualized with a variety of stains.
-
Recommended Stains:
-
Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized, including the double bond in your dihydropyran.
-
p-Anisaldehyde Stain: This stain reacts with many functional groups, including ethers, to produce colored spots upon heating.
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots. This is a non-destructive method, and the spots will fade over time.[4][5]
-
Q4: My purified product still contains impurities. How can I improve the separation?
A4: Improving separation requires optimizing your chromatographic conditions.
-
Strategies for Better Resolution:
-
Solvent System Optimization: Use TLC to test various solvent systems. A good system will give your product an Rf value between 0.2 and 0.4. For this non-polar compound, start with a high percentage of a non-polar solvent like hexane or petroleum ether and gradually add a slightly more polar solvent like ethyl acetate or diethyl ether.
-
Use a Longer Column: A longer column provides more surface area for the separation to occur.
-
Gradient Elution: Start with a very non-polar solvent and gradually increase the polarity. This can help to separate compounds with very similar polarities.
-
III. Troubleshooting Guide
This section provides a more in-depth guide to troubleshooting specific problems you may encounter.
Problem 1: Low or No Recovery of the Product
| Possible Cause | Explanation | Solution |
| High Volatility | The compound is evaporating during the chromatography or solvent removal steps. | - Use a gentle stream of nitrogen or a rotary evaporator with a cooled trap for solvent removal. - Avoid high temperatures. - Collect fractions in sealed vials if possible. |
| Co-elution with Solvent | If a very non-polar solvent system is used, the compound may elute very quickly with the solvent front. | - Start with a less polar solvent system (e.g., pure hexane) and gradually increase the polarity. - Collect fractions immediately after the solvent front emerges from the column. |
| Irreversible Adsorption/Degradation | The compound may be strongly binding to or degrading on the stationary phase. | - Use neutral or deactivated silica gel. - Consider using a less active stationary phase like alumina (neutral). |
Problem 2: Poor Separation of Product from Impurities
| Possible Cause | Explanation | Solution |
| Inadequate Solvent System | The mobile phase does not have the correct polarity to effectively separate the components. | - Perform a thorough TLC analysis with a range of solvent systems to find the optimal mobile phase. - A good starting point for this non-polar ether is a high ratio of hexane to ethyl acetate (e.g., 98:2 or 95:5). |
| Column Overloading | Too much sample has been applied to the column for its size. | - Use a larger diameter column for larger sample sizes. - A general rule of thumb is to use a 1:30 to 1:50 ratio of sample to silica gel by weight. |
| Poor Column Packing | An improperly packed column will have channels and cracks, leading to poor separation. | - Ensure the silica gel is packed uniformly without any air bubbles or cracks. Both dry and slurry packing methods can be effective if done carefully. |
| Isomeric Impurities | The synthesis of dihydropyrans can sometimes lead to the formation of double bond isomers with very similar polarities. | - Use a very shallow solvent gradient to improve separation. - Consider using silver nitrate impregnated silica gel, which can aid in the separation of isomers. |
IV. Experimental Protocols
Protocol 1: Preparation of Deactivated (Neutral) Silica Gel
Standard silica gel is acidic (pH ≈ 4-5) due to the presence of silanol groups. For acid-sensitive compounds like this compound, it is crucial to use a neutral stationary phase.
Materials:
-
Standard silica gel (60-120 mesh or 230-400 mesh)
-
Triethylamine (TEA)
-
Petroleum ether or hexane
-
Rotary evaporator
Procedure:
-
To 150 g of silica gel, add 2-3 mL of triethylamine.[6]
-
Add enough petroleum ether to form a free-flowing slurry. This ensures even distribution of the triethylamine.[6]
-
Remove the solvent on a rotary evaporator until the silica gel is a dry, free-flowing powder.[6]
-
Dry the deactivated silica gel under vacuum overnight to remove any residual solvent and amine.[6]
Alternatively, silica gel can be deactivated by the addition of water. To prepare a 12% water-deactivated silica gel, add 12g of water dropwise to 88g of activated silica gel while agitating to ensure a free-flowing powder with no lumps. Allow it to equilibrate for at least 12 hours before use.[7]
Protocol 2: Column Chromatography Purification of this compound
This protocol is a starting point and should be optimized based on your specific crude mixture and the results of your TLC analysis.
Materials:
-
Deactivated silica gel
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Chromatography column
-
Sand
-
Cotton or glass wool
Workflow Diagram:
Caption: Column Chromatography Workflow
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Pack the column with the deactivated silica gel using either the dry packing or slurry method. Ensure the packing is uniform and free of cracks.
-
Add another layer of sand on top of the silica gel.
-
Pre-elute the column with your starting solvent system (e.g., 100% hexane) until the packing is fully wetted and settled.
-
-
Sample Loading:
-
Dissolve your crude this compound in a minimal amount of a non-polar solvent (e.g., hexane).
-
Carefully apply the sample to the top of the column.
-
Alternatively, for better resolution, use the "dry loading" method: dissolve your sample in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[8]
-
-
Elution and Fraction Collection:
-
Begin eluting with your chosen solvent system. For this compound, a good starting point is 100% hexane, gradually increasing the polarity by adding small amounts of ethyl acetate (e.g., stepping up to 99:1, 98:2, 95:5 hexane:ethyl acetate).
-
Collect fractions in small, numbered test tubes or vials.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC.
-
Spot each fraction on a TLC plate and develop it in a suitable solvent system.
-
Visualize the spots using a potassium permanganate or p-anisaldehyde stain.
-
-
Workup:
-
Combine the fractions that contain your pure product.
-
Remove the solvent using a rotary evaporator, being mindful of the product's volatility. Use a low bath temperature and apply vacuum gradually.
-
V. Logical Troubleshooting Workflow
When encountering a problem, a systematic approach is key to identifying and resolving the issue.
Caption: Troubleshooting Workflow
VI. References
-
Chemsrc. 2,5-DIMETHYLHEXANE | CAS#:592-13-2. Available at: [Link]
-
ChemSynthesis. 5,6-dihydro-2H-pyran-2-one. Available at: [Link]
-
ResearchGate. How can I prepare deactivated silica gel with 12%v/w water for chromatography?. Available at: [Link]
-
Google Patents. EP0202625A2 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(N-benzyl-N-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt. Available at:
-
U.S. Environmental Protection Agency. Volatile Organic Compounds - by GC/MS Capillary Column Technique. Available at: [Link]
-
EPFL. TLC Visualization Reagents. Available at: [Link]
-
Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. Available at: [Link]
-
University of Rochester Department of Chemistry. TLC stains. Available at: [Link]
-
MDPI. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Available at: [Link]
-
University of Rochester Department of Chemistry. Chromatography: The Solid Phase. Available at: [Link]
-
U.S. Environmental Protection Agency. Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. Available at: [Link]
-
Reddit. Advice on neutralising silica gel for column chromatography of sensitive compounds?. Available at: [Link]
-
The Sarpong Group. Dyeing Reagents for Thin-Layer and Paper Chromatography. Available at: [Link]
-
Wikipedia. 3,4-Dihydropyran. Available at: [Link]
-
Digital Commons @ Butler University. Dihydropyran Formation by a Two Step Process. Available at: [Link]
-
ResearchGate. (PDF) Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-. Available at: [Link]
-
Membrane Solutions. Preparation Silica Gel for Better Column Chromatography. Available at: [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
University of Rochester Department of Chemistry. Magic Formulas: TLC Stains. Available at: [Link]
-
Organic Syntheses. 2,3-dihydropyran. Available at: [Link]
-
University of California, Los Angeles. TLC Stains. Available at: [Link]
-
The Royal Society of Chemistry. Supporting information. Available at: [Link]
-
Cheméo. Chemical Properties of Dihydropyran (CAS 25512-65-6). Available at: [Link]
Sources
- 1. 2,5-DIMETHYLHEXANE | CAS#:592-13-2 | Chemsrc [chemsrc.com]
- 2. 3,4-Dihydropyran - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. TLC stains [reachdevices.com]
- 5. Magic Formulas [chem.rochester.edu]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chromtech.com [chromtech.com]
troubleshooting low reactivity of 6,6-dimethyl-2,5-dihydropyran in Diels-Alder
Technical Support Center: Troubleshooting Diels-Alder Reactivity of 6,6-dimethyl-2,5-dihydropyran
Case Overview
Subject: Low Reactivity of this compound in [4+2] Cycloaddition. Ticket ID: DA-PYR-66-DIM-001 Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division.[1] Status: Open - Diagnostic & Protocol Optimization.
Executive Summary
You are encountering stalled conversion or no reaction when utilizing This compound (1) as a dienophile. This substrate presents a classic "deceptive" profile: while it appears sterically accessible, it suffers from a critical electronic mismatch in Normal Electron Demand Diels-Alder (NEDDA) scenarios and conformational locking due to the gem-dimethyl group.[1]
This guide provides a root-cause analysis and three validated protocols to force reactivity: Lewis Acid Activation , High-Pressure Synthesis , and Inverse Electron Demand (IEDDA) Switching .[1]
Part 1: Diagnostic & Root Cause Analysis
Q1: Why is my reaction stalling despite high temperatures?
A: The issue is likely twofold: HOMO-LUMO Gap Mismatch and Conformational Sterics .[1]
-
Electronic Mismatch (The Primary Barrier):
-
Analysis: In a standard NEDDA reaction, you pair an electron-rich diene with an electron-poor dienophile.[1] Your molecule, this compound, contains an isolated alkene at the C3-C4 position.[1] Unlike enol ethers (e.g., 3,4-dihydro-2H-pyran), this double bond is not significantly activated by the oxygen atom, which is separated by methylene bridges (homoallylic).[1]
-
Result: The alkene is electronically neutral to slightly electron-rich.[1] It lacks the Electron Withdrawing Group (EWG) required to lower the LUMO energy, resulting in a prohibitively large energy gap with standard dienes like isoprene or cyclopentadiene.
-
-
The Gem-Dimethyl "Picket Fence" (Sterics):
-
Analysis: The gem-dimethyl group at C6 locks the pyran ring into a specific half-chair conformation to minimize 1,3-diaxial interactions.[1] This creates a steric wall on one face of the ring, forcing the diene to approach from a specific trajectory that may be energetically unfavorable.
-
Q2: I added AlCl3, but the starting material decomposed. Why?
A: You likely triggered Ring Opening or Polymerization rather than activation.
-
Mechanism: The ether oxygen in the pyran ring is a hard Lewis base. Strong oxophilic Lewis acids (AlCl3, BF3[1]·OEt2) will coordinate preferentially to the oxygen atom, not the pi-system.
-
Consequence: This coordination weakens the C-O bonds, facilitating ring-opening (retro-Oxa-Michael or ionization) rather than lowering the LUMO of the alkene.[1]
Part 2: Validated Troubleshooting Protocols
Protocol A: The "Gold Standard" – Inverse Electron Demand (IEDDA)
Use this if you can modify the diene.
If your dienophile (the pyran) is electron-rich/neutral, you must invert the electronics. Pair it with an electron-deficient diene .
-
Recommended Dienes: 1,2,4,5-Tetrazines, Hexachlorocyclopentadiene, or coumalic acid derivatives.[1]
-
Mechanism: The low-lying LUMO of the electron-poor diene interacts with the HOMO of your pyran.
Step-by-Step Workflow:
-
Solvent: Toluene or 1,4-Dioxane (anhydrous).[1]
-
Stoichiometry: 1.0 equiv Pyran : 1.1 equiv Tetrazine.[1]
-
Temperature: Start at 25°C. If no N2 evolution (color change from pink/red to yellow) within 1 hour, heat to 80°C.
-
Note: This reaction is often irreversible due to the extrusion of nitrogen gas (
), providing a massive thermodynamic driving force.
Protocol B: High-Pressure Activation (Hyperbaric)
Use this if you must use a standard diene (NEDDA).[1]
Pressure is the only variable that accelerates cycloaddition (negative activation volume,
-
Equipment: Piston-cylinder apparatus or hydraulic press (e.g., 10–15 kbar).
-
Conditions:
-
Why it works: It physically forces the transition state, overcoming the steric bulk of the gem-dimethyl group.
Protocol C: Soft Lewis Acid Catalysis (The "Gentle" Approach)
Use this if high pressure is unavailable.
Avoid oxophilic acids.[1] Use "soft" or bulky Lewis acids that interact with the pi-system or tolerate the ether oxygen.
Screening Table:
| Catalyst | Loading | Solvent | Notes |
| ZnCl2 / Et2O | 10-20 mol% | Ether/DCM | Mild.[1] Often requires ultrasound promotion.[1] |
| Sc(OTf)3 | 5-10 mol% | MeCN/H2O | Water-tolerant.[1] Works via hydrophobic aggregation.[1] |
| Et2AlCl | 1.0 equiv | DCM | Cryogenic (-78°C) only.[1] Prevents ring opening.[1] |
Part 3: Decision Logic & Visualization
The following diagram illustrates the decision matrix for optimizing your reaction based on available equipment and diene flexibility.
Caption: Decision tree for troubleshooting 2,5-dihydropyran reactivity. Green path indicates the most chemically favorable route (IEDDA).
References
-
Lewis Acid Catalysis Mechanism : Wikipedia.[1] "Diels–Alder reaction - Lewis acid activation."[1][2] Available at: [Link][1][3]
-
Inverse Electron Demand : Master Organic Chemistry. "The Diels-Alder Reaction: Inverse Electron Demand."[1][2] Available at: [Link]
-
Gem-Dimethyl Effect & Reactivity : Journal of the American Chemical Society. "Gem-Dialkyl Effect in Intramolecular Diels-Alder." Available at: [Link][1]
-
High Pressure in Organic Synthesis : ACS Omega. "Additivity of Diene Substituent Effects." (Context on steric barriers). Available at: [Link][1]
Sources
Validation & Comparative
A Comparative Guide to HPLC Method Development for the Purity Assessment of 6,6-dimethyl-2,5-dihydropyran
Introduction
6,6-dimethyl-2,5-dihydropyran is a heterocyclic organic compound with potential applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Like its parent compound, 3,4-dihydro-2H-pyran (DHP), which is widely used to install tetrahydropyranyl (THP) protecting groups[1], the utility of this substituted dihydropyran is critically dependent on its purity. The presence of impurities, arising from starting materials, by-products of synthesis, or degradation, can have a significant impact on the yield, purity, and safety of downstream products.
This guide provides an in-depth, experience-driven walkthrough of the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound. We will explore the rationale behind choosing HPLC over other techniques, detail a systematic approach to method development, and establish its reliability through forced degradation studies and validation in accordance with International Council for Harmonisation (ICH) guidelines.
The Analytical Challenge: Choosing the Right Tool
The first and most critical step in developing a purity assessment method is selecting the appropriate analytical technique. The choice is dictated by the physicochemical properties of the analyte and the potential impurities. This compound is a relatively small, non-polar molecule and is expected to be volatile, similar to DHP (boiling point: 86°C)[1]. This profile makes both Gas Chromatography (GC) and HPLC potential candidates.
Head-to-Head: HPLC vs. Gas Chromatography (GC)
A direct comparison reveals the distinct advantages and limitations of each technique for this specific application.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on analyte partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on analyte partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Suitability | Highly versatile; suitable for volatile, non-volatile, and thermally sensitive compounds.[2][3] | Best suited for volatile and thermally stable compounds that can be vaporized without decomposition.[2][3] |
| Operating Temp. | Typically ambient or slightly elevated.[4] | Requires high temperatures (injector and column) to ensure sample volatilization.[4] |
| Impurity Profile | Can detect a wide range of impurities, including non-volatile starting materials, reagents, or degradation products. | Primarily detects volatile impurities. Non-volatile impurities may not elute or could decompose in the injector. |
| Run Time | Generally longer, with typical runs from 10-60 minutes.[4] | Often much faster, with runs completed in seconds to minutes for volatile compounds.[4] |
| Derivatization | Not usually required unless for detection purposes (e.g., UV-Vis or fluorescence). | May be required for polar compounds to increase volatility and thermal stability. |
The Scientist's Rationale: Why HPLC?
While GC is a strong candidate and an excellent orthogonal technique due to the analyte's volatility, a robust purity method must be capable of detecting the unexpected. Synthesis of dihydropyran derivatives can involve various reagents and catalysts[5][6][7], and potential degradation pathways could lead to less volatile, more polar impurities.
Therefore, HPLC is selected as the primary technique for the following strategic reasons:
-
Comprehensive Impurity Profiling: HPLC's ability to analyze non-volatile and thermally labile compounds ensures that a wider spectrum of potential process-related impurities and degradation products can be detected and quantified.[8]
-
Avoidance of Thermal Degradation: Operating at ambient temperature prevents the potential for on-column degradation of thermally sensitive impurities, providing a more accurate purity profile.[4]
-
Method Specificity: The development of a stability-indicating method, crucial for regulatory compliance, is more straightforward with HPLC, as it can separate the parent compound from degradants formed under various stress conditions.
A Systematic Approach to HPLC Method Development
Method development is an iterative process of refining chromatographic conditions to achieve the desired separation. Our goal is a method that provides a sharp, symmetrical peak for this compound, well-resolved from any potential impurities.
Caption: HPLC method development workflow.
Experimental Protocol: Method Development
Objective: To develop a specific, robust reversed-phase HPLC (RP-HPLC) method for the purity determination of this compound.
1. Analyte Characterization & Detector Selection:
- A solution of this compound (approx. 100 µg/mL in acetonitrile) is scanned using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector from 200-400 nm to determine the wavelength of maximum absorbance (λmax).
- Rationale: The isolated double bond in the dihydropyran ring is expected to have a low UV absorbance, likely around 210-220 nm. A DAD is invaluable for confirming this and for assessing peak purity during validation.[9]
2. Initial Column and Mobile Phase Screening:
- Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is a versatile and common starting point for non-polar analytes.[10]
- Mobile Phase A: Deionized Water
- Mobile Phase B: Acetonitrile (ACN)
- Rationale: Acetonitrile is chosen over methanol for its lower UV cutoff and ability to provide sharper peaks for many compounds.
- Initial Gradient: A fast scouting gradient (e.g., 5% to 95% B over 15 minutes) is run to estimate the retention time of the main peak and identify the presence of any early or late-eluting impurities.
3. Method Optimization:
- Based on the scouting run, the gradient is tailored to provide better resolution around the main peak. The goal is a run time that is efficient yet allows for the separation of closely eluting impurities.
- The flow rate is typically set to 1.0 mL/min, and the column temperature is maintained at a constant value (e.g., 25°C) to ensure reproducibility.
Optimized Chromatographic Conditions
The iterative optimization process leads to the final, robust method parameters summarized below.
| Parameter | Optimized Condition | Rationale |
| Instrument | HPLC with DAD/PDA Detector | DAD allows for peak purity assessment and selection of optimal wavelength. |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column providing good retention for non-polar analytes. |
| Mobile Phase A | Deionized Water | Aqueous component for reversed-phase separation. |
| Mobile Phase B | Acetonitrile | Organic modifier providing good peak shape and low background noise. |
| Gradient | 40% B to 80% B over 15 min, hold at 80% B for 5 min, return to 40% B | Optimized to resolve the main peak from potential early and late eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing speed and efficiency. |
| Column Temp. | 25 °C | Controlled temperature ensures reproducible retention times. |
| Detection | 215 nm | Wavelength determined from UV scan to provide adequate sensitivity. |
| Injection Vol. | 10 µL | Standard volume to avoid column overload while ensuring good signal. |
| Sample Diluent | Acetonitrile | The sample is soluble and stable in the diluent, which is compatible with the mobile phase. |
Building Trust: Forced Degradation & Method Specificity
A purity method is only trustworthy if it is stability-indicating . This means it must be able to separate the intact drug from any degradation products that might form during manufacturing, shipping, or storage.[11] Forced degradation studies are performed to intentionally stress the analyte and generate these potential degradants.[12][13]
Caption: Workflow for forced degradation studies.
Experimental Protocol: Forced Degradation Studies
Objective: To demonstrate the specificity of the HPLC method by generating and separating potential degradation products of this compound. The target degradation is 5-20% to ensure that significant degradants are formed without destroying the sample.[12]
1. Sample Preparation: Prepare a stock solution of the analyte at approximately 1 mg/mL in acetonitrile.
2. Stress Conditions (as per ICH Q1A(R2)): [12]
- Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8 hours), neutralize with 0.1 N NaOH, dilute with mobile phase, and analyze.
- Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C.[14] Withdraw samples at time points, neutralize with 0.1 N HCl, dilute, and analyze.[14]
- Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature. Monitor at time points, then dilute and analyze.
- Thermal Degradation: Expose the solid analyte and a solution of the analyte to dry heat (e.g., 80°C).
- Photolytic Degradation: Expose the solid analyte and a solution of the analyte to UV and visible light in a photostability chamber.
3. Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method. Evaluate the chromatograms for new peaks (degradants) and a decrease in the area of the main analyte peak. The DAD's peak purity function is used to confirm that the analyte peak in all stressed samples is spectrally pure and free from co-eluting degradants.[9]
Method Validation: Proving Fitness for Purpose
Validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[15] The developed HPLC method was validated according to the ICH Q2(R2) guideline.[16]
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the signal is unequivocally from the analyte, free of interference from impurities, degradants, or excipients.[17] | Peak for analyte is pure (by DAD) and resolved from all other peaks (Resolution > 2.0). |
| Linearity | To demonstrate a proportional relationship between concentration and detector response over a specified range.[17] | Correlation coefficient (r²) ≥ 0.999 over the range of LOQ to 150% of the target concentration.[18] |
| Accuracy | To measure the closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% at three concentration levels. |
| Precision | To demonstrate the consistency of results under various conditions. | Repeatability: %RSD ≤ 2.0% for 6 replicate injections. Intermediate Precision: %RSD ≤ 2.0% between different days/analysts.[19] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio (S/N) ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | S/N ≥ 10; %RSD ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.[19] | No significant change in results when flow rate (±0.1 mL/min), column temp (±2°C), or mobile phase composition (±2%) are varied. |
Summary of (Hypothetical) Validation Data
The following table presents representative data that would be expected from a successful validation study.
| Parameter | Result | Conclusion |
| Specificity | No interference observed in stressed samples. Peak purity index > 0.999. | Method is stability-indicating. |
| Linearity (r²) | 0.9998 | Excellent linearity in the specified range. |
| Accuracy (% Recovery) | 99.2% - 101.5% | Method is accurate. |
| Precision (%RSD) | Repeatability: 0.8% Intermediate: 1.2% | Method is precise. |
| LOQ | 0.05 µg/mL | Method is sensitive enough to quantify low-level impurities. |
| Robustness | %RSD of results < 2.0% under all varied conditions. | Method is robust for routine use. |
Alternative Perspective: A Comparative GC Method
To provide a complete comparative guide, we outline a potential Gas Chromatography method. GC with a Flame Ionization Detector (GC-FID) is an excellent orthogonal technique, particularly for quantifying volatile process impurities like residual solvents or starting materials.
Experimental Protocol: GC-FID Method
| Parameter | Condition |
| Instrument | Gas Chromatograph with FID |
| Column | DB-5 or similar non-polar capillary column (e.g., 30m x 0.25mm, 0.25µm) |
| Carrier Gas | Helium or Hydrogen, constant flow |
| Inlet Temp. | 250 °C |
| Oven Program | 50°C (hold 2 min) to 250°C at 15°C/min |
| Detector Temp. | 280 °C |
| Injection Mode | Split (e.g., 50:1) |
| Sample Diluent | Dichloromethane |
Performance Comparison: HPLC-UV vs. GC-FID
| Attribute | Developed HPLC-UV Method | Alternative GC-FID Method |
| Strengths | Excellent for non-volatile/polar impurities and degradants. Stability-indicating by design. | High speed and resolution for volatile compounds.[20] Excellent for residual solvent analysis. |
| Limitations | Longer run times. Higher solvent consumption. | May not detect non-volatile impurities. Risk of thermal degradation for labile compounds. |
| Primary Use Case | Comprehensive purity and stability testing for release. | Orthogonal check for purity, quantification of volatile impurities, and in-process controls. |
Conclusion
The development of a robust analytical method is a cornerstone of ensuring product quality in the chemical and pharmaceutical industries. This guide has detailed the systematic development and validation of a stability-indicating RP-HPLC method for the purity assessment of this compound.
Through a logical, science-driven approach, we established chromatographic conditions, proved specificity via forced degradation, and confirmed the method's performance against rigorous ICH validation criteria. While GC-FID presents a viable and rapid alternative for analyzing volatile components, the developed HPLC method offers a more comprehensive and trustworthy solution for a complete impurity profile, capable of detecting both volatile and non-volatile species. This self-validating system ensures that the purity of this compound can be reliably monitored, providing confidence to researchers, scientists, and drug development professionals who rely on its quality.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6,6-dimethyl-2,5-dihydropyran
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 6,6-dimethyl-2,5-dihydropyran. As a laboratory professional, you understand that robust safety protocols are not just about compliance; they are the bedrock of scientific integrity and innovation. This document is structured to provide not just the "what," but the "why" behind each recommendation, ensuring a deep, actionable understanding of safe laboratory practices.
Hazard Identification and Risk Assessment: A Proactive Approach
Understanding the potential hazards of this compound is the first step in mitigating risk. Based on analogous compounds, we can anticipate the following hazard profile:
| Hazard Classification | Associated Risks | Rationale and Precautionary Measures |
| Flammable Liquid | Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1][2] | Causality : The dihydropyran ring is a volatile organic structure. Action : Work in a well-ventilated area, preferably a chemical fume hood. Keep away from heat, sparks, open flames, and hot surfaces.[1] Use non-sparking tools and explosion-proof equipment.[2] |
| Skin and Eye Irritant | Causes skin irritation and serious eye irritation.[1][2][3] | Causality : Organic solvents can defat the skin, leading to irritation and dermatitis. Direct contact with eyes can cause significant damage. Action : Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves and safety goggles or a face shield.[1][2] |
| Respiratory Irritant | May cause respiratory tract irritation.[1][3] | Causality : Inhalation of vapors can irritate the mucous membranes of the respiratory system. Action : Avoid breathing vapors. Ensure adequate ventilation or use respiratory protection if necessary.[3][4] |
| Environmental Hazards | May be harmful to aquatic life.[2] | Causality : Organic compounds can be toxic to aquatic organisms. Action : Prevent release into the environment. Do not dispose of down the drain.[5] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical for minimizing exposure. The following are mandatory when handling this compound:
-
Eye and Face Protection : Chemical safety goggles are essential.[1] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or perforation before each use.
-
Skin and Body Protection : A flame-retardant lab coat is required. For larger quantities or in case of a significant spill, chemical-resistant aprons and boots may be necessary.
-
Respiratory Protection : If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Spill Management: A Calm and Coordinated Response
In the event of a spill, a swift and methodical response is crucial to prevent injury and environmental contamination.
Step 1: Immediate Actions
-
Alert personnel in the immediate vicinity.
-
If the spill is large or involves a fire, evacuate the area and activate the fire alarm.
-
Remove all sources of ignition.[5]
Step 2: Containment and Cleanup
-
For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[4] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Place the absorbed material into a suitable, labeled container for hazardous waste disposal.[4]
-
Use spark-proof tools for cleanup.[2]
Step 3: Decontamination
-
Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.
-
Ensure the area is well-ventilated to disperse any remaining vapors.
Disposal Protocol for this compound
Proper disposal is not merely a suggestion; it is a regulatory and ethical responsibility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Workflow for Chemical Waste Disposal
Sources
A Senior Application Scientist's Guide to Handling 6,6-dimethyl-2,5-dihydropyran: A Framework for Safety and Operational Excellence
The causality behind our recommendations stems from the recognized hazards of similar dihydropyran and ether compounds, which include flammability, potential for skin and eye irritation, and the risk of forming explosive peroxides over time.[1][2][3] This guide will provide not just the "what," but the "why," empowering you to make informed decisions in your laboratory.
Hazard Assessment: Understanding the Risk Profile
Based on analogous compounds like 3,4-Dihydro-2H-pyran and other substituted dihydropyrans, we must assume 6,6-dimethyl-2,5-dihydropyran presents the following primary hazards:
-
Flammability : Dihydropyrans are flammable liquids with vapors that can form explosive mixtures with air.[1][4] Vapors may be heavier than air and travel to a source of ignition.[5][6] It is critical to keep the compound away from heat, sparks, open flames, and hot surfaces.[7]
-
Peroxide Formation : Like many ethers, dihydropyrans can form explosive peroxides upon exposure to air and light.[3] This is a critical consideration for storage and handling, especially for older containers.
-
Irritation : Direct contact can cause skin and serious eye irritation.[1][2]
-
Inhalation Hazard : Inhalation of vapors may be harmful and can cause respiratory tract irritation.[8]
-
Ingestion Hazard : The substance is likely harmful if swallowed.[2][7]
This assessment dictates a multi-faceted approach to personal protective equipment (PPE) and handling protocols.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not a one-size-fits-all checklist. It is a dynamic risk mitigation strategy. The following table outlines the recommended PPE, the rationale for its use, and specifications.
| PPE Component | Specification | Rationale and Causality |
| Eye & Face Protection | Chemical splash goggles and a full-face shield. | Why? Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and vapors. A face shield is required when handling larger quantities (>100mL) or during procedures with a high splash potential (e.g., transfers, heating) to protect the entire face. Analogous compounds are classified as serious eye irritants.[1][2] |
| Hand Protection | Nitrile gloves (double-gloved). | Why? Nitrile gloves offer good protection against incidental splashes of many organic solvents.[9][10] However, ethers can permeate nitrile gloves relatively quickly.[11][12] Double-gloving provides an additional layer of safety. For any prolonged contact or immersion, specialized gloves like Silver Shield® or Viton® should be considered. Crucially, gloves must be changed immediately upon contamination. |
| Body Protection | Flame-resistant (FR) lab coat. | Why? Due to the high flammability risk, a standard cotton or polyester lab coat is inadequate as it can ignite and melt. An FR lab coat will not continue to burn once the ignition source is removed, providing critical escape time in the event of a flash fire.[11] |
| Footwear | Closed-toe shoes made of a non-porous material. | Why? This is a fundamental laboratory practice. It protects the feet from spills of corrosive or flammable liquids. |
| Respiratory Protection | Use only within a certified chemical fume hood. | Why? A chemical fume hood is the primary engineering control to prevent inhalation of flammable and potentially harmful vapors.[10] A respirator is typically not required for routine handling if a fume hood is used correctly. For large spills or emergencies, a self-contained breathing apparatus (SCBA) would be necessary.[8][13] |
Operational Protocol: From Benchtop to Disposal
This step-by-step workflow is designed to minimize exposure and mitigate risk at every stage of handling.
Workflow for Handling this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
